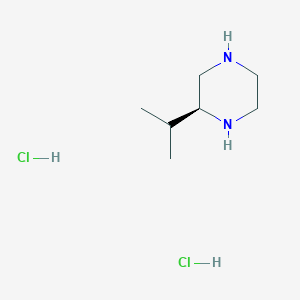

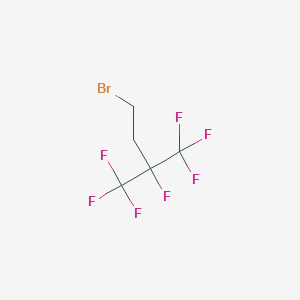

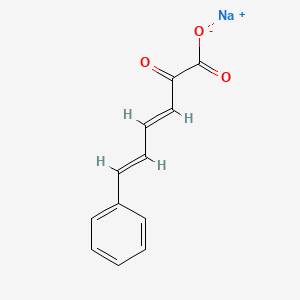

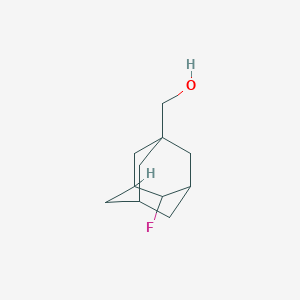

![molecular formula C9H9NO2 B3039774 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one CAS No. 13213-95-1](/img/structure/B3039774.png)

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Overview

Description

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a type of heterocyclic compound . These compounds are less stable and have been less well studied .

Synthesis Analysis

A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis

The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis

The outcome of the reaction appeared to correlate with the electron density in the aromatic ring of the anthranilic acid . Substituting a pyridine ring for the benzene ring in the substrate acid suppressed the reaction .Scientific Research Applications

- Protease Inhibition : Compound 1 has demonstrated substrate inhibitory activity towards the serine protease human leukocyte elastase, which plays a role in tissue degeneration associated with several diseases .

- Hypolipidemic Activity : Certain substituted structures related to this compound have shown hypolipidemic effects .

Heterocyclic Synthesis

The compound can be synthesized via a one-pot route involving the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. The method yields 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones. Electron-donating groups favor the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro analogs .

Novel Flavonyl Derivatives

Researchers have reported a facile approach for synthesizing diversely substituted 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-ones. This involved microwave-assisted phosphine-free Suzuki coupling of bromo flavones with boronic acids using a Pd(ii)–diimine complex as a catalyst under aerobic conditions .

Silver-Mediated Cascade Synthesis

A CO2-based cascade process empowered by a silver catalyst has been developed for the synthesis of functionalized benzoxazine-2-one derivatives. These compounds hold promise for pharmaceutical applications .

Chemical Properties and Structure

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one has a molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It is a heterocyclic compound with interesting reactivity .

Supplier Information

For those interested in obtaining this compound, it is available from suppliers such as Ambeed .

Mechanism of Action

Target of Action

Similar compounds such as 4h-benzo[d][1,3]oxazin-4-ones have been shown to exhibit hypolipidemic activity and potential as protease inhibitors . They have demonstrated substrate inhibitory activity towards the serine protease human leukocyte elastase, which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

Mode of Action

The synthesis of similar compounds involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Biochemical Pathways

Similar compounds have been shown to inhibit the serine protease human leukocyte elastase , which suggests that they may affect protease-related biochemical pathways.

Result of Action

Related compounds have been shown to exhibit hypolipidemic activity and potential as protease inhibitors , suggesting that they may have similar effects.

Action Environment

The synthesis of similar compounds has been studied under microwave conditions , suggesting that reaction conditions may influence the formation and properties of these compounds.

properties

IUPAC Name |

1-methyl-4H-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFAWZFNQFIYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

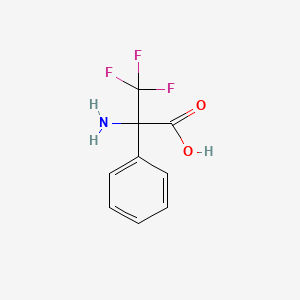

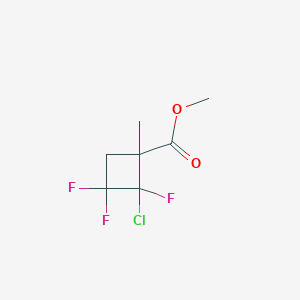

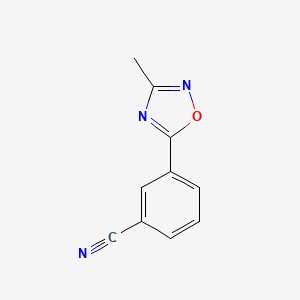

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)